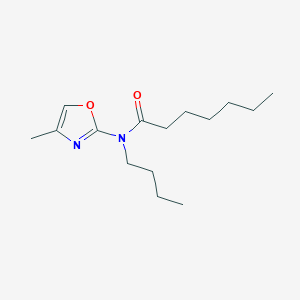
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C₇H₉N₃O₂. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazinecarboxamide group.
Métodos De Preparación
The synthesis of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired hydrazone product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The furan ring and hydrazinecarboxamide group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
Nitrofurazone: An antimicrobial drug with a similar furan ring structure.
Nitrofurantoin: A hemostatic agent with a furan ring and hydrazone group.
Nifuroxazide: An antimicrobial drug used for intestinal infections.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
[(E)-1-(furan-3-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-2-3-12-4-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
Clave InChI |
KGHRYSFUNPNFBA-WEVVVXLNSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/C1=COC=C1 |
SMILES canónico |
CC(=NNC(=O)N)C1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



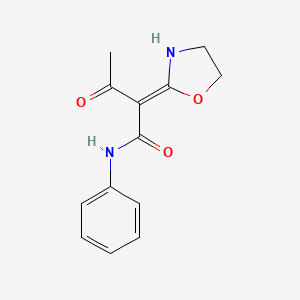

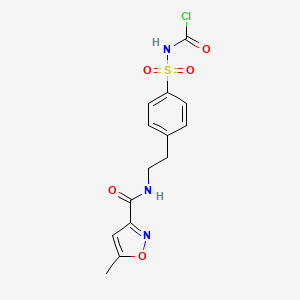
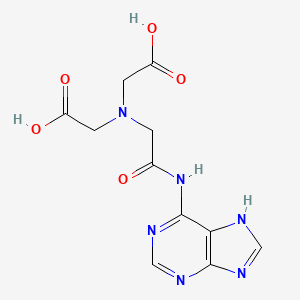
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
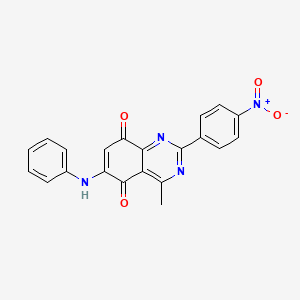
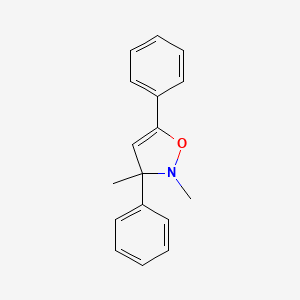
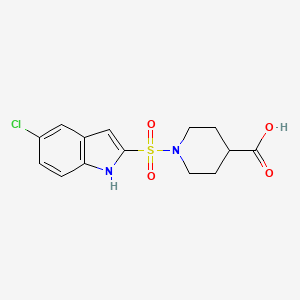
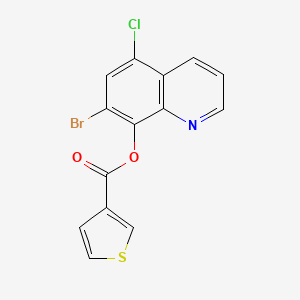
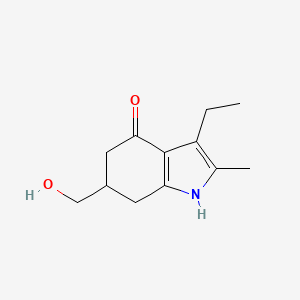
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
